4-Cyanobenzyl 2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC17326368
Molecular Formula: C18H13NO3
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO3 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (4-cyanophenyl)methyl 2H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2 |
| Standard InChI Key | QZELUQQAFGUGHM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C#N |
Introduction
Structural and Chemical Properties of 4-Cyanobenzyl 2H-Chromene-3-Carboxylate
The core structure of 4-cyanobenzyl 2H-chromene-3-carboxylate consists of a 2H-chromene scaffold (a benzopyran derivative) substituted at the 3-position with a carboxylate ester group and a 4-cyanobenzyl moiety. The 2H-chromene system features a non-aromatic pyran ring, distinguishing it from the fully aromatic 4H-chromene isomers . The ester group at position 3 introduces polarity and hydrogen-bonding capacity, while the 4-cyanobenzyl substituent contributes steric bulk and electronic effects due to the electron-withdrawing cyano group.
Comparative analysis with structurally related chromene derivatives reveals critical structure-property relationships:
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Electron-withdrawing groups (e.g., cyano) at the benzyl position enhance stability against enzymatic hydrolysis, as demonstrated in coumarin-based prodrug studies .
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Ester functionalities at position 3 facilitate intermolecular interactions with biological targets, as observed in anticholinesterase-active chromenes .
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The non-planar 2H-chromene core allows conformational flexibility, enabling adaptation to hydrophobic binding pockets in proteins .
While crystallographic data for 4-cyanobenzyl 2H-chromene-3-carboxylate remain unavailable, studies on analogous compounds like cyanobiphenyl-4-yl 7-diethylamino-2-oxo-2H-chromene-3-carboxylate show dihedral angles of 75.59° between the chromene system and aromatic substituents, suggesting significant three-dimensionality . This structural feature likely influences packing efficiency in solid-state applications and binding kinetics in biological systems.
Synthetic Methodologies and Reaction Optimization
The synthesis of 4-cyanobenzyl 2H-chromene-3-carboxylate can be approached through established chromene formation strategies, particularly multicomponent reactions (MCRs) and Knoevenagel condensations.
Multicomponent Reaction Pathways
Frontiers in Chemistry reports that 4H-chromene derivatives are efficiently synthesized via three-component reactions involving 1,3-diketones, malononitrile, and aldehydes under green conditions . Adapting this protocol:
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Reactants:
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2-Hydroxybenzaldehyde (chromene precursor)
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Meldrum's acid (carboxylate source)
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4-Cyanobenzyl bromide (esterifying agent)
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Conditions:
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Mechanism:
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Knoevenagel condensation between aldehyde and active methylene compound
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Cyclization via intramolecular nucleophilic attack
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Esterification with 4-cyanobenzyl bromide
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This method achieves yields >90% for analogous esters, with catalyst recyclability up to five cycles without significant activity loss .
Comparative Synthetic Routes
Table 1 evaluates synthetic approaches for related chromene-3-carboxylates:
Key advances include the use of bio-based catalysts (tomato juice) and domino reaction sequences enabling rapid assembly of complex chromene architectures .
Biological Activity and Structure-Activity Relationships
While direct pharmacological data for 4-cyanobenzyl 2H-chromene-3-carboxylate are lacking, structurally analogous compounds exhibit marked bioactivity:
Antimicrobial Properties
Chlorinated chromene-3-carboxylates show:
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Fungal inhibition: 78% growth reduction in C. albicans at 50 μM
The cyano group's electronegativity likely potentiates membrane disruption, analogous to nitrile-containing antifungals .
Neuropharmacological Effects
Coumarin-3-carboxylates with benzyl substituents exhibit:
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MAO-B selectivity (Ki: 0.3 nM)
Molecular docking suggests the 4-cyanobenzyl group occupies the peripheral anionic site of AChE, enhancing inhibitor binding .
Material Science Applications
Chromene carboxylates find utility in:
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Liquid crystals: Cyanobiphenyl derivatives show nematic phases at 120-150°C
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Fluorescent probes: Quantum yield (Φ) of 0.68 in coumarin-3-carboxylates
The strong dipole moment from the cyano group (≈4.0 D) enhances nonlinear optical properties, making 4-cyanobenzyl derivatives candidates for photonic materials .
Challenges and Future Directions
Despite synthetic accessibility, key gaps persist:
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Pharmacokinetic profiling: No ADMET data for cyanobenzyl-substituted chromenes
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Target identification: Mechanism of action remains unverified for most analogs
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Scalability: Milligram-scale synthesis dominates literature; kilogram methods needed
Priority research areas include:
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Hybrid drug development: Conjugating 4-cyanobenzyl chromenes with known pharmacophores
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Green synthesis optimization: Enzymatic esterification to replace bromide-mediated routes
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Computational modeling: QSAR studies to predict cyanobenzyl substitution effects
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